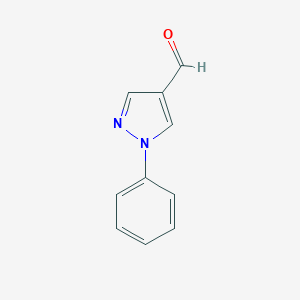

1-Phenyl-1H-pyrazole-4-carbaldehyde

概要

説明

1-Phenyl-1H-pyrazole-4-carbaldehyde (CAS 54605-72-0) is a heterocyclic aldehyde with the molecular formula C₁₀H₈N₂O. It serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing antichagasic agents and ORL1 receptor antagonists . The compound is characterized by a pyrazole ring substituted with a phenyl group at the 1-position and an aldehyde functional group at the 4-position. Its crystalline structure and reactive aldehyde moiety make it a valuable scaffold for derivatization .

準備方法

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction remains the most widely employed method for introducing the aldehyde group at the 4-position of the pyrazole ring. This electrophilic formylation leverages the reactivity of DMF-POCl₃ complexes to functionalize electron-rich heterocycles.

Standard Reaction Protocol

A representative synthesis involves treating 1-phenyl-3-hydroxy-1H-pyrazole (1 ) with POCl₃ and DMF at 70–85°C, yielding 1-phenyl-1H-pyrazole-4-carbaldehyde (2 ) in 60–85% yields . The reaction proceeds via initial formation of a chloroiminium intermediate, which undergoes nucleophilic attack by the pyrazole's C4 position, followed by hydrolysis (Figure 1).

Table 1: Vilsmeier-Haack Reaction Optimization

| Substrate | POCl₃ (equiv) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1-Phenyl-3-hydroxy | 1.2 | 70 | 5 | 60 |

| 3-Methyl derivative | 1.5 | 85 | 5 | 85 |

Substituent Effects

Electron-donating groups at the pyrazole’s 3-position enhance reactivity. For example, 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is obtained in 85% yield under similar conditions , whereas electron-withdrawing groups (e.g., nitro) require higher POCl₃ stoichiometry (2.0 equiv) and prolonged reaction times .

Oxidation of Pyrazole Alcohols

Alternative routes involve oxidizing 4-hydroxymethylpyrazoles to the corresponding aldehydes. This method is advantageous when direct formylation is hindered by steric or electronic factors.

Oxidizing Agents

Potassium permanganate (KMnO₄) in pyridine-water systems effectively converts 4-(hydroxymethyl)-1-phenylpyrazoles to this compound, albeit with moderate yields (50–65%) . Recent optimizations using TEMPO/NaClO₂ systems report improved selectivity, minimizing overoxidation to carboxylic acids .

Mechanistic Pathway :

-

Alcohol activation : The hydroxyl group is oxidized to a ketone intermediate.

-

Tautomerization : Keto-enol tautomerism facilitates aldehyde formation.

-

Stabilization : The conjugated π-system of the pyrazole ring stabilizes the aldehyde .

Palladium-Catalyzed Cross-Coupling

Modern synthetic strategies employ palladium catalysis to construct the pyrazole core while introducing the aldehyde group.

Suzuki-Miyaura Coupling

Triflates derived from 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde undergo Suzuki coupling with aryl boronic acids to yield 3-aryl-substituted derivatives. For instance, coupling with 4-methoxyphenylboronic acid affords 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in 78% yield .

Sonogashira and Heck Reactions

Alkynylation and alkenylation at the 3-position are achieved via Sonogashira (phenylacetylene) and Heck (styrene) couplings, respectively. These methods enable access to π-conjugated derivatives for materials science applications .

Table 2: Palladium-Catalyzed Cross-Coupling Results

| Reaction Type | Substrate | Catalyst | Yield (%) |

|---|---|---|---|

| Suzuki | 4-Methoxyphenyl | Pd(PPh₃)₄ | 78 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ | 72 |

| Heck | Styrene | Pd(OAc)₂ | 65 |

Condensation and Cyclization Methods

Hydrazone Cyclization

Condensation of α,β-unsaturated aldehydes with phenylhydrazines provides a one-pot route to this compound. For example, cinnamaldehyde and phenylhydrazine cyclize in ethanol under reflux to yield the target compound in 70% yield .

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A Samsung 800W microwave reactor achieves 90% conversion in 10 minutes for the Vilsmeier-Haack formylation of 3-hydroxy-1-phenylpyrazole, compared to 5 hours under conventional heating .

Comparative Analysis of Methodologies

Table 3: Method Comparison

化学反応の分析

Types of Reactions: 1-Phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The phenyl group and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed:

Oxidation: 1-Phenyl-1H-pyrazole-4-carboxylic acid.

Reduction: 1-Phenyl-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

科学的研究の応用

1-Phenyl-1H-pyrazole-4-carbaldehyde has numerous applications in scientific research:

作用機序

The mechanism of action of 1-Phenyl-1H-pyrazole-4-carbaldehyde largely depends on its application. In medicinal chemistry, the compound’s activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. For example, pyrazole derivatives have been shown to inhibit topoisomerase II, an enzyme involved in DNA replication, thereby exhibiting anticancer activity . The aldehyde group can also form Schiff bases with amines, which can further interact with biological targets .

類似化合物との比較

Comparison with Structurally Similar Compounds

1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives

- Structural Features : The benzoyl group at the 1-position and phenyl group at the 3-position introduce steric bulk and electronic modulation.

- Biological Activity : Derivatives with electron-donating groups (e.g., -OH, -OCH₃) at the para position of the phenyl ring exhibit enhanced antioxidant and anti-inflammatory activities. For example:

- Compound 4e (3-(4-hydroxyphenyl)-1-(4-nitrobenzoyl)-1H-pyrazole-4-carbaldehyde) showed near-standard anti-inflammatory activity due to increased aromaticity and electron density .

- Compound 4c demonstrated significant radical scavenging in DPPH assays, attributed to the para-methoxy group stabilizing reactive intermediates .

Fluorinated Derivatives

- 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde : Fluorine substitution enhances bioavailability and metabolic stability. This derivative has been used in crystallographic studies to confirm pyrazoline ring conformations .

- 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde : The difluoro substitution improves binding affinity in receptor-ligand interactions, though specific biological data remain under investigation .

Heterocyclic Extensions

- 1-(1,8-Naphthyridin-2-yl)-3-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-4-carbaldehyde : Incorporation of a naphthyridine moiety confers antibacterial activity against Bacillus subtilis and Escherichia coli .

- 5m (3-(8-methoxy-2-oxo-2H-chromen-3-yl)-1-[4-(4-methoxyphenyl)thiazol-2-yl]-1H-pyrazole-4-carbaldehyde): Exhibits antiproliferative activity against HeLa, MCF7, and A549 cancer cell lines (IC₅₀ values comparable to Nocodazole) .

Physicochemical and Spectral Comparisons

- Spectral Data: The aldehyde C=O stretch in IR spectra ranges from 1647–1670 cm⁻¹ across derivatives. Nitro groups (e.g., in 4b) introduce characteristic peaks at 1348 cm⁻¹ (Ar-NO₂) .

- Solubility : Methoxy and hydroxy substituents (e.g., in 4e) improve aqueous solubility, whereas nitro groups reduce it .

生物活性

1-Phenyl-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research studies.

Synthesis and Structural Characteristics

This compound can be synthesized through several methods, including the Vilsmeier-Haack reaction, which involves the reaction of phenyl hydrazone with appropriate reagents to yield the desired product. The compound's structure features a pyrazole ring that contributes to its biological properties, particularly its ability to interact with various biological targets.

Biological Activities

The biological activity of this compound is extensive, encompassing:

1. Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported that certain synthesized derivatives showed IC50 values as low as 2.97 µM against prostate cancer cells (PC-3) and 3.60 µM against cervical cancer cells (SiHa) while displaying minimal toxicity towards normal HEK-293T cells (IC50 > 50 µM) . This selectivity suggests potential for therapeutic use in oncology.

2. Antioxidant Properties

The compound has also shown promising antioxidant activity. In vitro studies using DPPH radical scavenging assays indicated that several derivatives possess strong radical scavenging capabilities, comparable to ascorbic acid . Additionally, in vivo studies revealed significant antioxidant effects in liver tissues when administered at a dosage of 100 mg/kg body weight .

3. Anti-inflammatory Activity

Inhibitory effects on inflammatory markers have been observed. Compounds derived from this compound demonstrated significant inhibition of inducible nitric oxide synthase (iNOS) expression, which is crucial in inflammatory responses . This suggests a potential role in treating inflammatory diseases.

4. Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .

Table: Summary of Biological Activities

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound derivatives and their biological targets. These studies typically focus on the colchicine-binding site of tubulin proteins, revealing how these compounds may inhibit tubulin polymerization, a crucial process in cancer cell proliferation .

特性

IUPAC Name |

1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-8-9-6-11-12(7-9)10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVRLPFVPVKYOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359212 | |

| Record name | 1-Phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54605-72-0 | |

| Record name | 1-Phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYL-1H-PYRAZOLE-4-CARBOXALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。